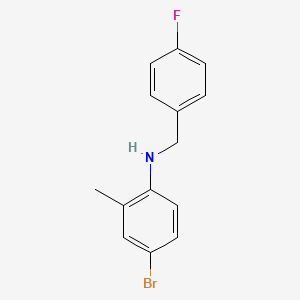

4-Bromo-N-(4-fluorobenzyl)-2-methylaniline

Description

Significance of N-Substituted Aromatic Amines in Contemporary Organic Synthesis

N-substituted aromatic amines, a class of compounds characterized by an amino group attached to an aromatic ring with one or both hydrogen atoms replaced by organic substituents, are fundamental building blocks in modern organic synthesis. Their ubiquity is evident in their application in the creation of a wide array of products, including agrochemicals, pharmaceuticals, fragrances, and advanced materials. researchgate.net The synthesis of these amines is a key transformation in both industrial and academic chemistry. researchgate.net

These compounds serve as crucial intermediates and precursors for more complex molecular architectures. For instance, they are used in the synthesis of N-substituted aryl amidines, which are pharmaceutically relevant molecules and important building blocks in their own right. nih.gov The development of efficient methods for creating N-substituted amines, such as through the direct coupling of nitriles and primary amines or the reductive amination of ketones, highlights the ongoing importance of this chemical class. researchgate.netnih.gov Furthermore, aniline (B41778) derivatives are integral to the development of conductive polymers and materials for chemical sensors. nih.gov

Design Principles for Halogenated and Alkylated Anilines

The strategic incorporation of halogen and alkyl groups onto an aniline framework is a key principle in molecular design, aimed at fine-tuning the molecule's electronic and steric properties.

Halogenation , the introduction of halogen atoms like bromine or fluorine, significantly alters a molecule's characteristics. Halogens, being electronegative, can withdraw electron density from the aromatic ring, which can influence the basicity (pKa value) of the aniline nitrogen. journaleras.com This electronic effect is critical in modulating the reactivity of the molecule. journaleras.com The bromine atom, in particular, can serve as a reactive handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki coupling) or nucleophilic substitutions, allowing for the construction of more complex structures. evitachem.comchemicalbook.com The concept of halogen bonding, where a halogen atom acts as a Lewis acid, is also increasingly recognized as a significant non-covalent interaction in medicinal chemistry for designing ligands that bind to biological targets. acs.org

Alkylation , the addition of alkyl groups like a methyl group, primarily impacts the steric environment around the functional groups. An ortho-methyl group, as seen in the target molecule, can influence the conformation of the molecule and the accessibility of the adjacent amino group. This steric hindrance can direct the course of chemical reactions to other positions on the ring. beilstein-journals.org Alkylation can also affect the molecule's solubility and electronic properties through inductive effects. The combination of halogenation and alkylation allows for precise control over the physiochemical properties of aniline derivatives, making them versatile building blocks for targeted applications. ossila.com

Defining the Chemical Entity: 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline

This compound is a specific substituted aniline derivative. Its structure is built upon a 2-methylaniline (o-toluidine) core. A bromine atom is substituted at the 4-position of the aniline ring, and a 4-fluorobenzyl group is attached to the nitrogen atom of the amine.

The synthesis of this compound would typically involve the N-alkylation of 4-bromo-2-methylaniline (B145978) with 4-fluorobenzyl chloride or a similar electrophile. evitachem.com This reaction is a common method for preparing secondary amines. organic-chemistry.org The precursor, 4-bromo-2-methylaniline, is itself synthesized from 2-methylaniline through protection of the amine, followed by bromination and deprotection. google.com

Physicochemical Properties of Precursor: 4-Bromo-2-methylaniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 583-75-5 | sigmaaldrich.com |

| Molecular Formula | C₇H₈BrN | sigmaaldrich.com |

| Molecular Weight | 186.05 g/mol | sigmaaldrich.com |

| Melting Point | 57-59 °C | sigmaaldrich.com |

| Boiling Point | 240 °C | sigmaaldrich.com |

| Appearance | - | - |

Physicochemical Properties of Isomer: 4-Bromo-N-(3-fluorobenzyl)-2-methylaniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 1019603-22-5 | evitachem.com |

| Molecular Formula | C₁₄H₁₃BrFN | evitachem.com |

| Molecular Weight | 294.16 g/mol | evitachem.com |

| Solubility | Soluble in organic solvents (ethanol, dichloromethane); limited in water. | evitachem.com |

| Reactivity | The bromine atom is susceptible to nucleophilic substitution. The amine group can be oxidized. The molecule can participate in coupling reactions. | evitachem.com |

Academic Research Landscape and Emerging Trends for Analogous Structures

The academic research landscape for substituted aniline derivatives is vibrant and focused on leveraging their unique properties for various applications. A significant trend is the synthesis of novel aniline monomers for the creation of functional polymers. nih.gov By modifying the substituents on the aniline ring, researchers can control the properties of the resulting polymers, such as their solubility, morphology, and electrical conductivity, leading to applications in chemical sensors for detecting substances like ammonia (B1221849). nih.gov

Another major area of research is in medicinal chemistry and drug discovery. Halogenated anilines are key intermediates for active pharmaceutical ingredients (APIs). ossila.com For example, the analogous compound 5-Bromo-4-fluoro-2-methylaniline is a crucial building block for synthesizing activators of sirtuin 6 (SIRT6), a tumor-suppressing enzyme, indicating potential anticancer applications. ossila.com Research also focuses on developing new, efficient, and regioselective methods for synthesizing substituted anilines, as traditional methods can be challenging, especially for creating specific substitution patterns like meta-substituted anilines. nih.govtohoku.ac.jp

Furthermore, the unique electronic properties of substituted aromatic amines are being explored in materials science. For instance, azulene-substituted aromatic amines have been synthesized and shown to have interesting amphoteric redox and polyelectrochromic behaviors, making them candidates for novel electronic materials. acs.org

Scope and Objectives of a Comprehensive Research Inquiry into this compound

A comprehensive research inquiry into this compound would be multifaceted, aiming to fully characterize the compound and explore its potential applications. The primary objectives would include:

Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthetic route. This would involve investigating different catalysts, solvents, and reaction conditions for the N-alkylation of 4-bromo-2-methylaniline. beilstein-journals.orgorganic-chemistry.org

Full Physicochemical Characterization: Thoroughly documenting the compound's properties, including its crystal structure via X-ray diffraction, spectroscopic data (NMR, IR, UV-Vis), melting point, and solubility in various solvents. researchgate.net

Investigation of Chemical Reactivity: Exploring its utility as a synthetic intermediate. This would involve studying its participation in various chemical reactions, such as palladium-catalyzed cross-coupling reactions at the bromine position, to create more complex molecules. evitachem.com

Screening for Biological Activity: Given that analogous structures show potential as enzyme inhibitors and anticancer agents, a key objective would be to screen this compound for various biological activities. evitachem.comossila.com This would involve in vitro assays to test for properties such as antibacterial, antifungal, or anticancer effects.

Exploration in Materials Science: Investigating its potential as a monomer for polymerization or as a component in the synthesis of novel organic materials with interesting electronic or optical properties, similar to other substituted aniline derivatives. nih.govacs.org

By systematically addressing these objectives, a comprehensive understanding of this compound can be achieved, potentially uncovering new applications in medicinal chemistry, organic synthesis, or materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-[(4-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWOGUAIMJQUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N 4 Fluorobenzyl 2 Methylaniline

Strategic Approaches for N-Alkylation of 4-Bromo-2-methylaniline (B145978)

Once the 4-Bromo-2-methylaniline precursor is obtained, the final step involves introducing the 4-fluorobenzyl group onto the amine's nitrogen atom. Several established methods in organic synthesis can be employed to achieve this transformation.

A conventional and straightforward approach for N-alkylation is the direct nucleophilic substitution (SN2) reaction. In this method, the nitrogen atom of 4-Bromo-2-methylaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-fluorobenzyl halide , such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide . The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is critical to optimize the reaction rate and minimize potential side reactions. A similar nucleophilic substitution reaction is employed in the synthesis of related organoselenium compounds, where an amine is formed via reaction with a bromobenzyl derivative. researchgate.net

Reductive amination serves as a powerful and widely utilized alternative to direct N-alkylation for preparing secondary amines. acs.org This process involves the reaction of 4-Bromo-2-methylaniline with 4-fluorobenzaldehyde . The initial step is the acid-catalyzed formation of a Schiff base or imine intermediate. This intermediate is typically not isolated but is reduced in situ to the desired secondary amine, 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline . Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or, more commonly, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are employed for the reduction step, as they are selective for the imine functional group and tolerant of many other functionalities. This one-pot procedure is highly efficient and a cornerstone of modern amine synthesis. acs.org

Modern synthetic chemistry has seen the emergence of highly efficient transition metal-catalyzed N-alkylation reactions, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netacs.org These methods utilize primary alcohols as alkylating agents, offering a more atom-economical and environmentally benign alternative to the use of pre-functionalized halides or aldehydes.

In this context, 4-Bromo-2-methylaniline can be reacted directly with 4-fluorobenzyl alcohol in the presence of a transition metal catalyst, such as those based on iridium, ruthenium, or iron. researchgate.netacs.orgnih.gov The mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde intermediate. This aldehyde then reacts with the aniline (B41778) to form an imine, which is subsequently reduced by the metal-hydride species generated in the initial oxidation step, thus regenerating the catalyst and forming the final N-alkylated aniline. nih.gov Studies on the N-alkylation of substituted anilines with benzyl (B1604629) alcohols using Ru(II) and Ir(III) complexes have demonstrated good to excellent yields for a variety of substrates, including those with bromo-substituents. nih.gov

| Alkylation Method | Electrophile/Reagent | Catalyst/Conditions | Key Features |

| Direct Substitution | 4-Fluorobenzyl halide | Base (e.g., K₂CO₃, Et₃N) | Classical SN2 reaction; requires pre-functionalized halide. |

| Reductive Amination | 4-Fluorobenzaldehyde | Mild reducing agent (e.g., NaBH(OAc)₃) | High efficiency; one-pot procedure. acs.org |

| Catalytic Amination | 4-Fluorobenzyl alcohol | Transition metal catalyst (e.g., Ru, Ir, Fe) | Atom-economical; avoids pre-functionalization of the alcohol. researchgate.netacs.orgnih.gov |

Synthesis of Key Precursor: 4-Bromo-2-methylaniline

The successful synthesis of the target compound hinges on the efficient preparation of its key building block, 4-Bromo-2-methylaniline . lookchem.comchemicalbook.com The primary challenge lies in achieving the desired regioselectivity during the electrophilic bromination of the starting material, 2-Methylaniline (o-toluidine). nih.gov

The direct bromination of 2-Methylaniline is complicated by the powerful activating and ortho, para-directing nature of the amino (-NH₂) group. This high reactivity often leads to the formation of multiple brominated products, most notably the 2,4,6-tribromoaniline (B120722) derivative if aniline itself is used. quora.com Even with the methyl group at the 2-position blocking one ortho site, a mixture of products can still arise.

To achieve selective bromination at the C4 position (para to the amino group), specific reaction conditions can be employed. The use of milder brominating agents like N-bromosuccinimide (NBS) or employing specific catalyst systems, such as copper halides in ionic liquids, can enhance regioselectivity. beilstein-journals.orgechemi.com For instance, research on the halogenation of unprotected anilines has shown that reaction conditions, including the choice of solvent and catalyst, are crucial for controlling the position of halogenation. beilstein-journals.org

The most common and reliable method to control the regioselectivity of aniline bromination is through the use of a protecting group for the amine functionality. organic-chemistry.org This strategy involves temporarily converting the highly activating amino group into a less activating group, which also provides steric bulk to hinder reaction at the ortho positions. quora.comyoutube.com

A typical and effective protecting group for anilines is the acetyl group. The synthesis of 4-Bromo-2-methylaniline via this strategy proceeds in three main steps as detailed in a patented production process: google.com

Protection/Acetylation: 2-Methylaniline is first reacted with an acetylating agent, such as acetic anhydride, to form N-(2-methylphenyl)acetamide . google.comyoutube.com The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. quora.comyoutube.com

Regioselective Bromination: The protected intermediate, N-(2-methylphenyl)acetamide , is then subjected to bromination. Due to the reduced activation and the steric hindrance of the bulky acetamido group, the electrophilic bromine preferentially attacks the less hindered para position, yielding N-(4-bromo-2-methylphenyl)acetamide with high selectivity. google.com

Deprotection/Hydrolysis: The final step is the removal of the acetyl protecting group. This is typically achieved by acid- or base-catalyzed hydrolysis, which converts the acetamido group back to the amino group, affording the desired precursor, 4-Bromo-2-methylaniline . google.com

Development and Optimization of Reaction Conditions

The synthesis of this compound can be approached through several methodologies, primarily involving the formation of the N-benzyl bond. The optimization of these reactions hinges on a careful selection of solvents, temperature, and, where applicable, catalytic systems. Two principal routes are the direct N-alkylation (including reductive amination) and palladium-catalyzed cross-coupling reactions.

Solvent Effects and Temperature Control in N-Alkylation

The N-alkylation of the precursor, 4-bromo-2-methylaniline, is a critical step. This can be achieved either by direct reaction with a 4-fluorobenzyl halide or via reductive amination with 4-fluorobenzaldehyde.

Reductive Amination: This two-step, one-pot process involves the initial formation of a Schiff base (imine) between 4-bromo-2-methylaniline and 4-fluorobenzaldehyde, followed by in-situ reduction. The choice of reducing agent and reaction conditions is paramount for high yields. Studies on analogous systems show that sodium borohydride (NaBH₄) in conjunction with an additive like sodium dihydrogen phosphate (B84403) (NaH₂PO₄·H₂O) in a solvent such as tetrahydrofuran (B95107) (THF) under reflux is effective. orientjchem.org The reaction proceeds efficiently for a variety of substituted anilines and aldehydes, typically yielding the desired secondary amines in high yields (85-92%). orientjchem.org Temperature control is crucial; reactions are often performed at reflux to drive the initial imine formation and facilitate the subsequent reduction. orientjchem.org For instance, the reductive amination of benzaldehyde (B42025) and aniline to N-benzylaniline is completed in 55 minutes at reflux in THF with a 92% yield. orientjchem.org

Direct Alkylation: The direct alkylation of 4-bromo-2-methylaniline with a 4-fluorobenzyl halide (e.g., bromide) is another viable path. However, this method can be challenging. The presence of both an electron-withdrawing bromine atom and a sterically hindering methyl group on the aniline ring can decrease the nucleophilicity of the amine. dergipark.org.tr Consequently, forcing conditions, such as prolonged heating at high temperatures (e.g., 140-150°C for over 48 hours), may be required, and even then, yields might not be optimal. dergipark.org.tr Over-alkylation to form the tertiary amine is a common side reaction. The choice of solvent plays a significant role; dipolar aprotic solvents like dimethylformamide (DMF) are known to accelerate substitution reactions by effectively solvating the cation of the base used. nih.gov

The following table, based on analogous reductive amination reactions, illustrates how electronic effects of substituents on both the aniline and aldehyde influence reaction outcomes under specific solvent and temperature conditions. orientjchem.org

| Entry | Aldehyde | Aniline | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 4-Bromoaniline | N-Benzyl-4-bromoaniline | 65 | 87 |

| 2 | Benzaldehyde | 4-Methylaniline | N-Benzyl-4-methylaniline | 60 | 89 |

| 3 | 4-Bromobenzaldehyde | Aniline | N-(4-Bromobenzyl)aniline | 60 | 88 |

| 4 | 4-Bromobenzaldehyde | 4-Bromoaniline | N-(4-Bromobenzyl)-4-bromoaniline | 60 | 90 |

| 5 | 4-Methoxybenzaldehyde | 4-Bromoaniline | N-(4-Methoxybenzyl)-4-bromoaniline | 100 | 85 |

| Reaction Conditions: Aldehyde (1 mmol), Aniline (1 mmol), NaBH₄ (1 mmol), NaH₂PO₄·H₂O (1 mmol), in refluxing THF. orientjchem.org |

Catalyst Systems and Ligand Design for Cross-Coupling Methods

The Buchwald-Hartwig amination represents a powerful tool for the formation of carbon-nitrogen bonds, typically coupling an amine with an aryl halide. researchgate.net For a molecule like this compound, this reaction could theoretically be used to couple 4-fluorobenzylamine (B26447) with a suitable aryl precursor. The success of such a reaction is highly dependent on the palladium catalyst system, which consists of a palladium precursor and a specialized ligand.

The key variables in a Buchwald-Hartwig reaction are the palladium source, the ligand, the base, and the solvent. chemrxiv.org Ligand design is particularly critical. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. A high-throughput screening of conditions for various aryl halides and amines demonstrated that ligands like XantPhos are effective in many cases. chemrxiv.org The choice of halide is also important, with aryl bromides generally being more reactive than aryl chlorides. nih.gov

For the coupling of an aryl bromide with a primary amine like benzylamine, a range of catalyst systems have been developed. The selection of the ligand is crucial to achieve high yields and prevent side reactions. The following table summarizes representative palladium catalyst systems and their general scope in Buchwald-Hartwig amination reactions.

| Catalyst Precursor | Ligand | Typical Substrates (Aryl Halide + Amine) | Key Features |

| Pd₂(dba)₃ | XantPhos | Aryl bromides/chlorides + Primary/Secondary amines | Broad applicability, effective in flow chemistry. chemrxiv.org |

| Pd(OAc)₂ | RuPhos | Aryl bromides/chlorides + Wide range of amines | Highly active catalyst system for various substrates. |

| Pd(OAc)₂ | SPhos | Aryl bromides/chlorides + Hindered amines | Effective for sterically demanding coupling partners. |

| Pd(dba)₂ | NiXantPhos | Aryl bromides + Aryl benzyl sulfides | Used in specialized debenzylative cross-coupling. organic-chemistry.org |

| dba = dibenzylideneacetone; OAc = acetate |

The optimization of these conditions is essential for selectively coupling the desired partners, especially when multiple reactive sites are present in the molecules. nih.gov

Advanced Purification and Isolation Techniques for the Target Compound

Following the synthesis, the isolation and purification of this compound from unreacted starting materials, catalysts, and potential byproducts (such as the N,N-dibenzylated product) is a critical final step. A combination of techniques is typically employed to achieve high purity.

A standard workup procedure often involves quenching the reaction, followed by extraction. For instance, after a hydrolysis step to deprotect a precursor, the reaction mixture can be neutralized with a base like ammonia (B1221849) until the pH is 8-10. google.com The product is then extracted into an organic solvent, which is subsequently washed and dried. google.com

Chromatography: Column chromatography is a fundamental and effective method for separating the desired secondary amine from both the more polar primary aniline starting material and the less polar tertiary amine byproduct. dergipark.org.tr For more advanced and analytical separations, High-Performance Liquid Chromatography (HPLC) is utilized. Studies on the separation of closely related N-benzyl anilines have successfully employed polysaccharide-derived chiral stationary phases (CSPs) in normal-phase mode. nih.gov For example, the enantiomers of N-benzyl-α-methyl-benzylamine were effectively separated using an amylose-based CSP with a mobile phase of n-hexane/2-propanol containing a trifluoroacetic acid (TFA) additive. nih.gov

Recrystallization: As an often solid compound, recrystallization is a powerful technique for final purification. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. nih.gov The selection of an appropriate solvent is key. For halogenated aromatic compounds like the target molecule, intermolecular interactions involving the halogen atoms can play a significant role in crystal packing. researchgate.net A systematic screening of common solvents (e.g., ethanol, methanol, hexane, toluene, ethyl acetate, and mixtures thereof) is necessary to find a system where the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures, allowing for the formation of pure crystals upon cooling.

The table below outlines advanced purification techniques applicable to the target compound, based on methods used for structurally similar molecules.

| Technique | Description | Typical Conditions/Solvents |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). | Mobile phase: Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate). dergipark.org.tr |

| HPLC | High-resolution separation, often used for analytical or small-scale preparative purposes. | Stationary Phase: Polysaccharide-derived (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: n-Hexane/2-Propanol with an additive (e.g., TFA). nih.gov |

| Recrystallization | Purification of a solid based on solubility differences. | Solvents to screen: Alcohols (Ethanol, Methanol), Hydrocarbons (Hexanes, Toluene), Esters (Ethyl Acetate), or mixtures. The presence of halogen atoms can influence crystal packing. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N 4 Fluorobenzyl 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline provides crucial information about the number of different types of protons and their neighboring environments. The expected signals would arise from the protons of the two aromatic rings, the methylene (B1212753) bridge, the methyl group, and the amine proton.

The protons on the 4-bromo-2-methylaniline (B145978) moiety are expected to show distinct signals. For the precursor, 4-bromo-2-methylaniline, the aromatic protons appear at approximately δ 7.16, δ 7.08, and δ 6.52 ppm. rsc.org The methyl group protons typically resonate around δ 2.12 ppm. rsc.org Upon N-benzylation, these chemical shifts would be slightly altered.

The protons of the 4-fluorobenzyl group would also exhibit characteristic signals. The fluorine atom causes splitting of the signals for the adjacent aromatic protons, resulting in doublet of doublets or more complex multiplets. The benzylic methylene protons are expected to appear as a singlet or a doublet if coupled to the amine proton, typically in the range of δ 4.2-4.5 ppm. The amine proton itself would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (bromo-methylphenyl ring) | 6.5 - 7.2 | d, dd, s | 2-8 |

| Aromatic H (fluorobenzyl ring) | 6.9 - 7.4 | t, dd | 8-9 |

| -CH₂- (benzyl) | 4.2 - 4.5 | s or d | - |

| -NH- | Variable | br s | - |

| -CH₃ | 2.1 - 2.3 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

For the precursor 4-bromo-2-methylaniline, characteristic peaks are observed for the aromatic carbons, with the carbon bearing the bromine atom appearing at a lower field and the carbon attached to the nitrogen at a higher field. researchgate.net The methyl carbon signal is typically found in the upfield region around δ 17-21 ppm.

In the target molecule, the benzylic methylene carbon is expected to resonate around δ 45-55 ppm. The carbons of the 4-fluorobenzyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF). The carbon directly bonded to fluorine will exhibit a large coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-CH₃ | 125 - 130 |

| Other Aromatic C | 115 - 135 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| -CH₂- (benzyl) | 45 - 55 |

| -CH₃ | 17 - 21 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily through two or three bonds. For instance, it would show the coupling between the aromatic protons on the same ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon, for example, linking the methylene proton signals to the methylene carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the benzylic methylene protons to the carbons of both aromatic rings, confirming the N-benzyl linkage. sdsu.edu

Vibrational Spectroscopy for Functional Group and Molecular Signature Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration of the aromatic C-N bond is expected in the 1350-1250 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F stretching vibration is anticipated in the 1250-1000 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration typically appears in the far-infrared region, around 600-500 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1250 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. While polar functional groups often give strong FT-IR signals, non-polar and symmetric bonds tend to produce strong Raman scattering.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the benzene (B151609) rings would be expected to give strong, sharp signals in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹.

C-Br Stretch: The C-Br bond, being relatively non-polar, often shows a more prominent signal in the Raman spectrum compared to the FT-IR spectrum.

A combined analysis of both FT-IR and Raman spectra would allow for a more complete vibrational assignment and a highly confident identification of this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful method for accurately determining the molecular formula of a compound by providing a high-precision measurement of its mass-to-charge ratio (m/z). This "soft" ionization technique typically protonates the molecule, forming the [M+H]⁺ ion, with minimal fragmentation.

As of the latest literature review, specific HRESI-MS data for this compound has not been publicly reported. A theoretical calculation of the expected exact mass for the protonated molecule is presented below.

| Theoretical Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₁₄BrFN⁺ | 310.0342 |

This table represents theoretical data, as no experimental HRESI-MS data has been found in published literature.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons. This process leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

A detailed experimental EI-MS fragmentation pattern for this compound is not available in the current scientific literature. The expected fragmentation would likely involve cleavage of the benzylic C-N bond and other characteristic fissions.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state architecture is not available.

Determination of Bond Lengths, Angles, and Torsion Angles

Without a solved crystal structure, the precise bond lengths, bond angles, and torsion angles for this compound in the solid state remain undetermined.

Analysis of Conformational Preferences in the Crystalline Phase

The conformation of the molecule, particularly the torsion angles describing the orientation of the aromatic rings relative to the central N-benzyl group, cannot be definitively analyzed without experimental crystallographic data.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal and the nature of the intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the crystal packing are unknown in the absence of a crystal structure determination for this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in analytical chemistry, employed to determine the mass fractions of the elements present in a sample. For a pure compound like this compound, this analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), among other elements. The experimentally determined values are then compared against the theoretically calculated percentages, which are derived from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's purity and confirms its proposed atomic composition.

The molecular formula for this compound is C₁₄H₁₃BrFN. evitachem.comguidechem.com Based on this formula and the atomic weights of the constituent elements (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Bromine: ~79.90 u, Fluorine: ~19.00 u), the theoretical elemental composition can be calculated. horizoneducational.comwebqc.orgquora.comconsensus.app This calculation is essential for establishing a benchmark for experimental verification.

The theoretical percentages of Carbon, Hydrogen, and Nitrogen are pivotal for confirming the successful synthesis of the target molecule. Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Below is a detailed breakdown of the theoretical elemental composition for this compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Count | Atomic Weight (u) | Total Mass (u) | Percentage (%) |

| Carbon | C | 14 | 12.011 | 168.154 | 57.16 |

| Hydrogen | H | 13 | 1.008 | 13.104 | 4.45 |

| Bromine | Br | 1 | 79.904 | 79.904 | 27.16 |

| Fluorine | F | 1 | 18.998 | 18.998 | 6.46 |

| Nitrogen | N | 1 | 14.007 | 14.007 | 4.76 |

| Total | 294.167 | 100.00 |

This table quantifies the expected elemental makeup of the compound, providing the necessary reference data for its stoichiometric verification through experimental analysis.

Reactivity Profiles and Diverse Chemical Transformations of 4 Bromo N 4 Fluorobenzyl 2 Methylaniline

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond on the aromatic ring is a key functional group for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This class of reactions provides powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The bromine atom's presence makes the compound an ideal substrate for such transformations. evitachem.com

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov While specific studies on 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline are not widely documented, its structural component, 4-bromo-2-methylaniline (B145978), readily participates in Suzuki couplings. nih.govnih.gov The reaction involves the palladium(0)-catalyzed coupling of the aryl bromide with various boronic acids to yield biaryl structures. nih.govresearchgate.net For instance, derivatives of 4-bromo-2-methylaniline have been successfully coupled with different arylboronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) at elevated temperatures. nih.govnih.govresearchgate.net This established reactivity indicates that this compound is a suitable candidate for forming diverse biaryl compounds via the Suzuki-Miyaura pathway. nih.govrsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 4-Bromo-2-methylaniline derivative | Electrophilic partner | nih.gov, nih.gov |

| Boronic Acid/Ester | Phenylboronic acid, Alkylboronic acid pinacol (B44631) ester | Nucleophilic partner | nih.gov, researchgate.net |

| Palladium Catalyst | Pd(PPh₃)₄, CataXCium A Pd G3 | Catalyzes the C-C bond formation | nih.gov, researchgate.net |

| Base | K₃PO₄, K₂CO₃ | Activates the organoboron species | researchgate.net, mdpi.com |

| Solvent | 1,4-Dioxane, Ethanol | Provides the reaction medium | researchgate.net, mdpi.com |

| Temperature | Room temperature to 90 °C | To overcome the activation energy | nih.gov |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a pivotal method for constructing carbon-nitrogen bonds, involving the palladium-catalyzed reaction between an aryl halide and an amine. wikipedia.org This reaction has largely replaced harsher classical methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The aryl bromide in this compound serves as an excellent electrophilic partner for this transformation. It can be coupled with a wide range of primary and secondary amines to generate more complex diaryl- or alkyl-arylamines. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands like XPhos and DavePhos often providing superior results. nih.govrsc.org

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | Aryl Bromide (e.g., 4-bromotoluene) | Electrophilic substrate | rsc.org |

| Amine | Primary or secondary amines (e.g., morpholine) | Nucleophilic substrate | rsc.orgnih.gov |

| Palladium Precatalyst | Pd(OAc)₂, Allylpalladium(II) chloride dimer | Source of active Pd(0) catalyst | nih.gov |

| Ligand | XPhos, DavePhos, tBuXPhos | Stabilizes Pd and facilitates reaction steps | nih.govrsc.org |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine | nih.govrsc.org |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium | nih.govrsc.org |

Sonogashira Coupling Reactions

The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically performed with a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The aryl bromide of this compound is a suitable substrate for this reaction, allowing for the introduction of an alkyne moiety. wikipedia.org This transformation is valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.orgnih.gov The catalytic cycle involves a palladium cycle and a copper cycle, which work in concert to produce the arylated alkyne. libretexts.org Copper-free variations have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | Aryl Bromide, Aryl Iodide | Electrophilic partner | wikipedia.org, organic-chemistry.org |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner | wikipedia.org, libretexts.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation | libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne | organic-chemistry.org |

| Base | Triethylamine, Diethylamine | Acts as base and often as solvent | wikipedia.org |

| Solvent | THF, DMF, Amines | Reaction medium | wikipedia.org |

Negishi and Stille Coupling Applications

Negishi and Stille couplings are powerful palladium-catalyzed reactions for forming C-C bonds, expanding the range of possible transformations for this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. researchgate.net The aryl bromide of the title compound can be coupled with various organozinc halides (R-Zn-X) under palladium catalysis. researchgate.netresearchgate.net The reaction mechanism follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation from zinc to palladium, and reductive elimination. researchgate.net

The Stille coupling utilizes an organostannane (organotin) reagent as the nucleophilic partner. organic-chemistry.org While effective, the toxicity of tin compounds is a significant drawback. organic-chemistry.org In this reaction, the aryl bromide of this compound would react with an organostannane like R-Sn(Bu)₃ in the presence of a palladium catalyst. organic-chemistry.org

Both methods offer alternative routes to C-C bond formation where Suzuki or other coupling reactions might be unsuitable, though the toxicity of the organometallic reagents is a key consideration. researchgate.netorganic-chemistry.org

Functionalization Reactions of the Secondary Amine Moiety

The N-H bond of the secondary amine in this compound is a site for nucleophilic attack, allowing for a different set of chemical transformations than those at the aryl bromide position. These reactions typically involve converting the amine into amides, sulfonamides, or ureas, which can alter the molecule's chemical and physical properties.

Acylation, Sulfonylation, and Carbamoylation Strategies

These are fundamental transformations of secondary amines.

Acylation: The reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base yields an N-substituted amide. This reaction effectively replaces the hydrogen on the nitrogen with an acyl group (R-C=O).

Sulfonylation: The amine can react with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a base to form a stable sulfonamide. This transformation is often used to protect the amine or to introduce specific functional groups.

Carbamoylation: The reaction of the secondary amine with an isocyanate (R-N=C=O) or a carbamoyl (B1232498) chloride results in the formation of a substituted urea. This adds a carbamoyl group (R₂N-C=O) to the nitrogen atom of the title compound.

Table 4: Reagents for Functionalization of the Secondary Amine

| Transformation | Reagent Class | Product |

|---|---|---|

| Acylation | Acyl Halides (RCOCl), Anhydrides ((RCO)₂O) | N-Aryl, N-benzyl-N-acyl amide |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | N-Aryl, N-benzyl sulfonamide |

| Carbamoylation | Isocyanates (RNCO), Carbamoyl Chlorides (R₂NCOCl) | Trisubstituted Urea |

Further N-Alkylation or N-Arylation Pathways

The nitrogen atom of the secondary amine in this compound is a key site for nucleophilic reactions, allowing for the construction of tertiary amines through N-alkylation or N-arylation.

N-Alkylation: This transformation involves the reaction of the secondary amine with alkyl halides. ncert.nic.in In a typical reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming a new carbon-nitrogen bond. This process results in a tertiary amine, specifically a quaternary ammonium (B1175870) salt, which is subsequently deprotonated by a base to yield the final product. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct, driving the equilibrium towards the product. ncert.nic.in

N-Arylation: The introduction of an additional aryl group onto the nitrogen atom can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of triarylamines or diarylalkylamines from secondary amines. While specific examples involving this compound are not prevalent in the literature, the general applicability to secondary anilines is well-documented. beilstein-journals.org The reaction typically employs a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide or triflate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Tertiary Amine: 4-Bromo-N-alkyl-N-(4-fluorobenzyl)-2-methylaniline |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base | Tertiary Amine: 4-Bromo-N-aryl-N-(4-fluorobenzyl)-2-methylaniline |

Condensation Reactions Leading to Imine Formation

Condensation reactions between amines and carbonyl compounds (aldehydes or ketones) are fundamental processes in organic synthesis. masterorganicchemistry.comorganic-chemistry.org Primary amines react with carbonyls to form imines (also known as Schiff bases), while secondary amines yield enamines or iminium salts. masterorganicchemistry.comlibretexts.org

The precursor, 4-bromo-2-methylaniline, readily undergoes condensation with aldehydes. For instance, its reaction with 3-bromothiophene-2-carbaldehyde in the presence of catalytic glacial acetic acid produces the corresponding (E)-imine in excellent (94%) yield. nih.govresearchgate.net This demonstrates the high reactivity of the primary amino group in this class of compounds towards carbonyls.

For the target compound, this compound, which is a secondary amine, the reaction with an aldehyde or ketone would proceed via a different but related pathway. The initial nucleophilic attack of the secondary amine on the carbonyl carbon forms a tetrahedral carbinolamine intermediate. libretexts.org Under acidic catalysis, this intermediate's hydroxyl group is protonated, turning it into a good leaving group (water). libretexts.orglumenlearning.com Subsequent elimination of water is accompanied by the formation of a C=N double bond, resulting in a positively charged iminium ion . libretexts.org Unlike the reaction with a primary amine, there is no proton on the nitrogen to be removed to form a neutral imine. If there is an alpha-hydrogen adjacent to the original carbonyl carbon, a base can deprotonate it to form a neutral enamine. libretexts.orglumenlearning.com

Electrophilic Aromatic Substitution on the Bromo-Methylaniline Ring System

The bromo-methylaniline ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating secondary amino group (-NHR). ncert.nic.inwikipedia.org The directing effects of the substituents determine the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.

The directing influences are as follows:

-NH(4-fluorobenzyl) group (at C1): A strongly activating, ortho, para-directing group. makingmolecules.com

-CH₃ group (at C2): A moderately activating, ortho, para-directing group.

-Br group (at C4): A deactivating, but ortho, para-directing group. makingmolecules.com

The powerfully activating amino group dominates the regioselectivity, directing incoming electrophiles primarily to its ortho and para positions. ncert.nic.in The para position (C4) is blocked by the bromine atom. This leaves the two ortho positions, C3 and C6, as potential sites for substitution.

Position 6: This site is ortho to both the activating amino group and the activating methyl group. However, it is sterically hindered by the adjacent methyl group and the N-benzyl group.

Position 3: This site is ortho to the strongly activating amino group and ortho to the deactivating bromo group.

Given the overwhelming activating and directing effect of the amino group, substitution is most likely to occur at position 3 . The high reactivity of aniline (B41778) derivatives can sometimes lead to multiple substitutions or side reactions. To achieve monosubstitution, the reactivity of the amino group can be controlled by first converting it to a less-activating acetamido group through acylation, a common strategy in aniline chemistry. ncert.nic.inresearchgate.net

Electrophilic Aromatic Substitution on the 4-Fluorobenzyl Ring

The 4-fluorobenzyl ring is significantly less reactive towards electrophilic aromatic substitution compared to the bromo-methylaniline ring. The primary reason is that the activating group on this ring is an alkyl substituent (-CH₂-), whereas the other ring is activated by a much more powerful secondary amino group directly attached to it.

The directing effects on this ring are:

-CH₂NH(Aryl) group (at C1'): An activating, ortho, para-directing group.

-F group (at C4'): A deactivating, ortho, para-directing group. makingmolecules.com

The activating alkyl group directs incoming electrophiles to its ortho positions (C2' and C6') and its para position, which is blocked by the fluorine atom. The deactivating fluoro group also directs ortho to itself (positions C3' and C5'). In this case, the activating effect of the alkyl group would preferentially direct an electrophile to the C2' and C6' positions. However, due to the superior activation of the other ring system, any electrophilic substitution reaction on this compound is predicted to occur exclusively on the bromo-methylaniline ring.

Regioselectivity and Stereoselectivity in Complex Reaction Pathways

The regioselectivity in reactions involving this compound is dictated by the electronic and steric properties of its functional groups.

A clear example of regioselectivity is observed in palladium-catalyzed cross-coupling reactions. In a study on an imine derived from 4-bromo-2-methylaniline and 3-bromothiophene-2-carbaldehyde, a Suzuki coupling with arylboronic acids showed preferential substitution at the bromo-position on the aniline ring over the bromo-position on the thiophene (B33073) ring. nih.gov This indicates that the C-Br bond at position 4 of the methylaniline system is more reactive in this catalytic cycle. This higher reactivity can be attributed to the electronic influence of the other substituents on the ring.

In the context of electrophilic aromatic substitution, as discussed in section 4.3, a high degree of regioselectivity is predicted. The directing power of the secondary amino group is paramount, favoring substitution at the C3 position over all other available sites on either aromatic ring.

Stereoselectivity would become a consideration in reactions that create a new chiral center. For example, in a condensation reaction with a prochiral ketone, two enantiomers of the resulting iminium ion could be formed. Similarly, if the molecule were to undergo a reaction creating a stereocenter at the benzylic carbon, a racemic mixture would be expected. Achieving stereoselectivity in such transformations would necessitate the use of chiral reagents, catalysts, or auxiliaries, for which specific studies on this molecule are not currently documented in the literature.

Computational and Theoretical Investigations of 4 Bromo N 4 Fluorobenzyl 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tci-thaijo.org It is a common practice in computational chemistry to employ DFT to predict a wide range of molecular properties with a good balance between accuracy and computational cost. For a molecule like 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.

Geometry Optimization and Energetic Landscape Exploration

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the DFT calculation iteratively adjusts the positions of the atoms to minimize the total energy of the system. This process leads to the identification of a stable conformer on the potential energy surface.

For a flexible molecule such as this compound, which has several rotatable bonds, exploring the energetic landscape is crucial to identify the global minimum energy structure among various possible conformers. The results of such a study would typically be presented in a table of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is for illustrative purposes only, as specific data for the title compound is not available. The values are representative of what would be obtained from a DFT calculation.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-Br | 1.90 |

| C-N | 1.40 | |

| N-CH2 | 1.45 | |

| C-F | 1.35 | |

| Bond Angle | C-N-C | 120.0 |

| Br-C-C | 119.5 | |

| Dihedral Angle | C-C-N-C | 150.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In a computational study of this compound, the energies of the HOMO and LUMO would be calculated, and their spatial distributions would be visualized to identify the electron-rich and electron-poor regions of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: This table is for illustrative purposes only.)

| Property | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. tci-thaijo.org The MESP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, an MESP map would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule.

Global Reactivity Indices: Chemical Hardness, Softness, and Electrophilicity

Global reactivity indices provide a general measure of a molecule's reactivity. Key indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These parameters are valuable for comparing the reactivity of different molecules.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Illustrative) (Note: This table is for illustrative purposes only.)

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.15 |

| Chemical Softness (S) | 1 / η | 0.47 |

| Electrophilicity Index (ω) | μ^2 / (2η) | 1.50 |

(μ represents the chemical potential)

Local Reactivity Descriptors: Fukui Functions

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule. Fukui functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to predict the sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, leading to various possible spatial arrangements, or conformers. Conformational analysis is a computational method used to identify the most stable of these arrangements and to understand the energy barriers between them.

τ1 (C_aryl-C_aryl-N-C_benzyl): Rotation around the bond connecting the 2-methyl-4-bromoaniline ring to the nitrogen.

τ2 (C_aryl-N-C_benzyl-C_aryl): Rotation around the N-CH2 bond.

By performing a relaxed scan of these angles, a PES map can be generated. The valleys on this map correspond to stable, low-energy conformers, while the peaks represent high-energy transition states that separate them. u-szeged.hursc.org Studies on similar N-benzylaniline structures show that the nitrogen atom's geometry and the steric and electronic interactions between the aromatic rings dictate the preferred conformations. researchgate.netnih.gov The analysis for this compound would likely reveal a "gauche" or "anti" preference in the orientation of the two aromatic rings to minimize steric hindrance. researchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative, based on typical results for similar molecules.

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~65 | ~175 | 0.00 |

| Local Minimum 1 | ~-65 | ~175 | 0.15 |

| Local Minimum 2 | ~70 | ~75 | 1.20 |

| Transition State 1 | 0 | ~180 | 3.50 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Correlation with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. liverpool.ac.uknih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is commonly used for this purpose. uni-bonn.de The calculation is performed on the optimized, lowest-energy conformer. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data provides strong evidence for the proposed molecular structure. researchgate.netbas.bg

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table is for demonstration purposes. Experimental values are hypothetical.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C (C-Br) | 115.8 | 116.2 |

| C (C-N, aniline) | 145.2 | 145.9 |

| C (C-CH₃) | 132.1 | 132.5 |

| C (CH₂) | 52.5 | 53.1 |

| C (C-F) | 162.4 | 163.0 |

Vibrational Frequencies: Theoretical vibrational analysis computes the frequencies and intensities of infrared (IR) and Raman spectra. chimia.charxiv.org These calculations are essential for assigning specific absorption bands in an experimental spectrum to particular molecular motions (e.g., C-H stretch, N-H bend, C-F stretch). arxiv.org Harmonic frequency calculations often overestimate experimental frequencies due to the neglect of anharmonicity and the use of a simplified theoretical environment. researchgate.nettandfonline.com Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve the correlation with experimental results. researchgate.net

Table 3: Selected Predicted Vibrational Frequencies and Their Assignments This table is illustrative and shows scaled theoretical values.

| Predicted Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3410 | N-H Stretch | Stretching |

| 3055 | Aromatic C-H Stretch | Stretching |

| 2925 | Methylene (B1212753) C-H Stretch | Asymmetric Stretching |

| 1610 | Aromatic C=C Stretch | Ring Stretching |

| 1515 | N-H Bend | Scissoring |

| 1225 | C-N Stretch | Stretching |

| 1160 | C-F Stretch | Stretching |

Mechanistic Elucidation of Key Organic Transformations Involving the Compound

The most probable synthetic route to this compound is the N-alkylation of 4-bromo-2-methylaniline (B145978) with a 4-fluorobenzyl halide (e.g., bromide or chloride). beilstein-journals.orgbeilstein-journals.org This transformation is a classic nucleophilic substitution reaction. Computational chemistry can be used to model the reaction mechanism in detail. sciforum.net

This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition state (TS). github.io The reaction likely proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the aniline (B41778) nitrogen attacks the benzylic carbon, displacing the halide ion in a single, concerted step. mdpi.com

Synthetic Utility and Advanced Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Construction of Multifunctional Organic Scaffolds

The strategic placement of functional groups on the 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline scaffold allows for its elaboration into a variety of more complex structures. The bromine atom is particularly significant, as it provides a handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The secondary amine can be engaged in cyclization reactions or further functionalized.

This compound serves as a key intermediate in the synthesis of novel heterocyclic systems. The inherent reactivity of the bromo- and amino-moieties allows for intramolecular and intermolecular cyclization strategies to form fused ring systems. For example, it can be utilized in palladium-catalyzed intramolecular C-N coupling reactions to form dihydro-dibenzazepine derivatives.

Furthermore, its role as a precursor extends to the synthesis of substituted indoles and other nitrogen-containing heterocycles. The general strategy involves an initial transformation of the bromine atom, for instance, via a Sonogashira coupling with a terminal alkyne, followed by a cyclization step, such as a Fischer or Larock indole (B1671886) synthesis, to construct the heterocyclic core.

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Dihydro-dibenzazepines | Intramolecular C-N coupling | Palladium-catalyzed Buchwald-Hartwig amination |

| Substituted Indoles | Sonogashira coupling followed by cyclization | Palladium/copper-catalyzed alkynylation and subsequent thermal or acid-catalyzed cyclization |

| Quinolines | Multi-step sequence involving condensation and cyclization | Friedländer annulation with a suitable ketone |

In the field of medicinal chemistry and drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new bioactive molecules. This compound is an excellent starting material for such libraries due to its potential for diversification at multiple points.

The bromine atom can be subjected to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig reactions, to introduce a variety of substituents at this position. The secondary amine can be acylated, alkylated, or used in reductive amination to introduce further diversity. This dual functional handle allows for the rapid generation of a large number of analogues from a common core structure, which can then be screened for biological activity.

Application in Ligand Development for Transition Metal Catalysis

The development of new ligands is a cornerstone of advancing transition metal catalysis. The aniline (B41778) scaffold of this compound makes it a suitable precursor for the synthesis of novel ligands. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the resulting ligand.

For instance, the bromine atom can be replaced with a phosphine (B1218219) group via a metal-catalyzed C-P coupling reaction to create a phosphine ligand. The resulting ligand would possess both a "hard" nitrogen donor and a "soft" phosphorus donor, making it a potentially effective hemilabile ligand for various catalytic transformations. The 4-fluorobenzyl group can also influence the ligand's properties through non-covalent interactions.

Role in Materials Science Precursor Chemistry

In materials science, there is a constant search for new organic precursors for functional materials. The presence of both bromine and fluorine in this compound makes it an interesting candidate for the synthesis of precursors for organic electronics and other advanced materials.

The bromine atom can be used to incorporate this molecule into larger conjugated systems through reactions like the Suzuki or Stille coupling. This allows for the synthesis of well-defined oligomers and polymers where the electronic properties can be tuned by the incorporation of the 4-fluorobenzyl-2-methylaniline unit. The fluorine atom can enhance the thermal stability and influence the solid-state packing of the resulting materials, which is a critical aspect of their performance in electronic devices. It is important to note that this section focuses on the role of the compound as a precursor, not on the specific properties of the final materials.

Modular Synthesis Strategies Employing the Compound

Modular synthesis is a powerful approach that allows for the efficient construction of complex molecules from readily available building blocks. This compound is an exemplary modular building block due to the orthogonal reactivity of its functional groups.

A typical modular strategy would involve a multi-step sequence where each functional group is addressed sequentially. For example, a Suzuki coupling at the bromine position could be performed first, followed by a reaction at the secondary amine, such as an acylation or a Pictet-Spengler reaction. This stepwise approach allows for the controlled and predictable assembly of complex target molecules. The commercial availability of the parent amines, 4-bromo-2-methylaniline (B145978) and 4-fluorobenzaldehyde, also contributes to its utility in modular synthesis, as the core structure can be readily prepared.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline Chemistry

Currently, the scientific literature available on this compound is sparse. Its existence is primarily noted in chemical supplier catalogs and databases, which provide basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrFN |

| Molecular Weight | 294.16 g/mol |

| Appearance | Not widely reported |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Not widely reported |

The structure of this compound, featuring a brominated and methylated aniline (B41778) core attached to a fluorinated benzyl (B1604629) group, suggests a molecule with tailored electronic and steric properties. The presence of bromine and fluorine atoms can significantly influence its reactivity, solubility, and potential intermolecular interactions. The methyl group on the aniline ring provides steric hindrance and can affect the conformation of the molecule. However, without dedicated research studies, a deep understanding of its chemical behavior remains speculative.

Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of this compound is likely achievable through standard organic synthesis methodologies. A probable synthetic route would involve the reductive amination of 4-fluorobenzaldehyde with 4-bromo-2-methylaniline (B145978). Another potential pathway could be the N-alkylation of 4-bromo-2-methylaniline with 4-fluorobenzyl halide.

The true potential of this compound lies in its derivatization opportunities. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These could be employed to introduce a wide array of functional groups at the 4-position of the aniline ring, leading to a library of novel compounds with diverse electronic and photophysical properties. Furthermore, the secondary amine can be a site for further functionalization.

Advanced Computational Modeling Challenges and Prospects

Computational modeling presents a powerful tool to predict the properties and reactivity of this compound in the absence of extensive experimental data. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra).

A significant challenge in modeling this molecule would be accurately capturing the non-covalent interactions, such as halogen bonding, that may arise due to the presence of bromine and fluorine. Advanced computational methods that account for these interactions will be crucial. Prospectively, computational studies could guide synthetic efforts by predicting the most promising derivatives for specific applications and by elucidating reaction mechanisms.

Broader Implications for Organic and Material Sciences

Substituted anilines are foundational structures in a vast array of functional organic molecules and materials. The specific combination of substituents in this compound suggests potential applications in several areas:

Medicinal Chemistry: The fluorobenzyl and bromoaniline moieties are present in various biologically active compounds. This scaffold could serve as a starting point for the synthesis of new pharmaceutical candidates.

Materials Science: The presence of heavy atoms like bromine can impart interesting photophysical properties, including phosphorescence. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as fluorescent probes.

Agrochemicals: Many pesticides and herbicides are based on substituted aniline structures. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals.

Outlook for Further Academic and Industrial Research on Substituted Anilines

The study of substituted anilines remains a vibrant area of research. For a compound like this compound, the path forward is clear. Foundational academic research is needed to fully characterize the compound, including its synthesis, purification, and detailed spectroscopic analysis. A systematic exploration of its reactivity, particularly in cross-coupling reactions, would be highly valuable.

From an industrial perspective, the scalability of its synthesis and the cost-effectiveness of its starting materials would be key considerations. If initial studies reveal promising properties, collaborations between academic and industrial researchers could accelerate the development of applications for this and related substituted anilines. The continued exploration of the vast chemical space occupied by substituted anilines is certain to yield exciting discoveries with real-world impact.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-N-(4-fluorobenzyl)-2-methylaniline, and how do reaction conditions influence yield?

- Key Methods :

-

Nucleophilic Substitution : Reacting 4-bromo-2-methylaniline with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile .

-

Suzuki Cross-Coupling : Palladium-catalyzed coupling of brominated precursors with fluorinated boronic acids (e.g., 4-fluorobenzylboronic acid) to introduce the fluorobenzyl group .

- Optimization : Yield improvements (up to 94% in some cases) are achieved by controlling temperature (80–100°C), catalyst loading (e.g., Pd(PPh₃)₄), and base selection (e.g., K₃PO₄) .

Synthetic Method Catalyst/Base Yield Range Reference Nucleophilic Substitution K₂CO₃, DMF, 80°C 70–85% Suzuki Coupling Pd(PPh₃)₄, K₃PO₄ 85–94%

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Techniques :